Ethyl 2-acetyl-3-ethoxybut-2-enoate

Description

Structural Classification and Significance within Enol Ether and β-Dicarbonyl Frameworks

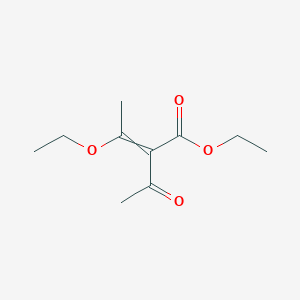

Structurally, ethyl 2-acetyl-3-ethoxybut-2-enoate, with the molecular formula C₁₀H₁₆O₄, is classified as an α,β-unsaturated ester. Its key features are an enol ether (an ethoxy group attached to a carbon-carbon double bond) and a β-dicarbonyl-type arrangement, where the acetyl and the ethyl ester groups are positioned in a 1,3-relationship relative to each other.

The enol ether moiety significantly influences the electron density of the double bond, making the β-carbon susceptible to electrophilic attack and the α-carbon prone to nucleophilic attack, depending on the reaction conditions. The presence of two carbonyl groups (one ketone and one ester) and the α,β-unsaturated system confers a high degree of chemical reactivity. This arrangement allows the compound to act as both an electrophile (at the carbonyl carbons and the β-carbon of the enoate system) and a nucleophile (after deprotonation at the acetyl methyl group). This dual reactivity is central to its utility in synthesis.

The molecule exists as the (E)-isomer, as indicated by its IUPAC name: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate. This stereochemistry is a critical aspect of its structure, influencing its reactivity and the stereochemical outcomes of its reactions.

Historical and Current Perspectives on its Role as a Synthetic Precursor

This compound and its structural analogs serve as important precursors in organic synthesis. Historically, compounds with similar frameworks, such as ethyl acetoacetate (B1235776), have been foundational in the synthesis of a wide variety of compounds, particularly heterocyclic systems. The modern utility of this specific precursor lies in its enhanced functionality compared to simpler building blocks.

Its role as a versatile intermediate is highlighted by its application in the synthesis of complex esters and various heterocyclic compounds. For instance, structurally related compounds like ethyl (2E)-4-bromo-3-ethoxybut-2-enoate are employed as key synthons for preparing biologically relevant scaffolds such as 1,4-benzoxazines and pyrrol-2-ones (also known as tetramic acids). yu.edu.jo These reactions demonstrate the potential of the butenoate backbone to undergo cyclization reactions to form diverse ring systems. The compound's multiple reaction sites allow for sequential and controlled modifications, enabling the construction of intricate molecular architectures from a relatively simple starting material.

Overview of Key Research Domains

Research involving this compound and related structures spans several key domains within organic chemistry.

Synthesis: The synthesis of this compound is not extensively detailed in the provided literature, but a common method for analogous compounds involves the reaction of a β-ketoester, such as ethyl acetoacetate, with an orthoformate like triethyl orthoformate. researchgate.net This reaction typically proceeds under acidic catalysis and results in the formation of the enol ether. Another potential route is the Fischer esterification of the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Reactivity: The reactivity of this compound is rich and varied due to its functional groups. Key reactions include:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The carbonyl groups can be reduced using agents like lithium aluminum hydride to produce the corresponding alcohols.

Substitution: The ethoxy group on the enol ether can potentially be replaced by other nucleophiles.

Cyclization Reactions: As demonstrated by its analogs, the molecule is a prime candidate for intramolecular and intermolecular cyclization reactions to form heterocyclic systems. For example, derivatives have been used to synthesize 1,4-benzoxazines and substituted pyrrol-2-ones via C-amination/cyclization pathways. yu.edu.joresearchgate.net

Structural Characterization: The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the double bond.

Infrared (IR) Spectroscopy: This technique helps identify the presence of key functional groups, such as the C=O stretches of the ester and ketone, and the C=C stretch of the enoate system.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide information about the compound's fragmentation pattern, further corroborating its structure. yu.edu.jo X-ray diffraction has been used on solid-state analogs to definitively determine molecular structure, including bond lengths and angles. researchgate.net

Computational Studies: Computational chemistry is employed to predict various properties of molecules like this compound. While specific computational studies on this exact molecule are not prevalent in the search results, predictive tools are used to calculate properties such as the XlogP (a measure of lipophilicity) and the collision cross-section (CCS). uni.lu CCS values are particularly useful in advanced mass spectrometry techniques for compound identification. These computational models provide valuable insights into the molecule's physical properties and behavior.

Synthetic Applications: The primary synthetic application of this compound is its use as an intermediate in the synthesis of more complex organic molecules. Its structural framework is a key component in building various heterocyclic compounds of potential biological and pharmaceutical interest. yu.edu.jo For example, related indole (B1671886) derivatives have been investigated for their potential as receptor antagonists in breast cancer cells, highlighting the importance of this chemical scaffold in medicinal chemistry research. nih.gov

Data Tables

Table 1: Physicochemical Properties of Ethyl (E)-2-acetyl-3-ethoxybut-2-enoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (E)-2-acetyl-3-ethoxybut-2-enoate | |

| Molecular Formula | C₁₀H₁₆O₄ | uni.lu |

| Molecular Weight | 200.23 g/mol | |

| Monoisotopic Mass | 200.10486 Da | uni.lu |

| InChIKey | HRRZQHSALUPAON-CMDGGOBGSA-N | uni.lu |

| Canonical SMILES | CCOC(=C(C(=O)C)C(=O)OCC)C | |

Table 2: Predicted Collision Cross Section (CCS) Values Calculated values for different adducts of Ethyl (E)-2-acetyl-3-ethoxybut-2-enoate in mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 201.11214 | 144.8 | uni.lu |

| [M+Na]⁺ | 223.09408 | 150.5 | uni.lu |

| [M-H]⁻ | 199.09758 | 144.8 | uni.lu |

| [M+NH₄]⁺ | 218.13868 | 163.9 | uni.lu |

| [M+K]⁺ | 239.06802 | 151.2 | uni.lu |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Triethyl orthoformate |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate |

| 1,4-Benzoxazines |

| Pyrrol-2-ones |

Properties

CAS No. |

99181-91-6 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-acetyl-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3 |

InChI Key |

HRRZQHSALUPAON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(C(=O)C)C(=O)OCC)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Acetyl 3 Ethoxybut 2 Enoate

Established Laboratory-Scale Synthesis Protocols

The traditional and most well-documented methods for synthesizing Ethyl 2-acetyl-3-ethoxybut-2-enoate primarily involve condensation reactions. These protocols are reliable and have been refined over time to provide good yields of the target compound.

Condensation Reactions Involving β-Keto Esters and Orthoesters

The most common and established laboratory-scale synthesis of this compound involves the condensation reaction of a β-keto ester, namely ethyl acetoacetate (B1235776), with an orthoester, typically triethyl orthoformate, in the presence of acetic anhydride (B1165640). niscpr.res.intandfonline.com This reaction, a variation of the Claisen condensation, is a cornerstone for the formation of β-keto esters. nih.gov

Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride → this compound + other byproducts

In this process, ethyl acetoacetate, which possesses an active methylene (B1212753) group, acts as the nucleophile. rasayanjournal.co.in The reaction is typically initiated by heating the mixture, which promotes the formation of an enolate intermediate from ethyl acetoacetate. This enolate then attacks the electrophilic carbon of the triethyl orthoformate. The presence of acetic anhydride is crucial as it acts as a dehydrating agent, driving the equilibrium towards the product by removing the ethanol (B145695) formed during the reaction.

A typical laboratory procedure involves refluxing a mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. tandfonline.com After the reaction is complete, the volatile byproducts and excess reagents are removed by distillation under reduced pressure to yield the desired product. tandfonline.com

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to maximize the output of the desired product.

Temperature and Reaction Time: The condensation reaction is typically carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. niscpr.res.in A study detailing a specific protocol reports heating the reaction mixture at 130°C for 5 hours. tandfonline.com However, excessively high temperatures or prolonged reaction times can lead to the formation of side products and decomposition of the desired ester. Therefore, careful control of the temperature and monitoring the reaction progress, for instance by using thin-layer chromatography (TLC), are crucial for achieving optimal results. In some related syntheses, cooling the reaction mixture at certain stages has been shown to influence the product distribution and yield. diva-portal.org

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role in the reaction outcome. An excess of triethyl orthoformate and acetic anhydride is often used to ensure the complete conversion of the ethyl acetoacetate. tandfonline.com This also helps to shift the equilibrium towards the product side.

Purification: The final purity of this compound is achieved through careful purification steps. Distillation under reduced pressure is the most common method to separate the product from unreacted starting materials and high-boiling byproducts. tandfonline.com Fractional distillation may be necessary to obtain a highly pure product.

Interactive Data Table: Example of a Laboratory-Scale Synthesis Protocol and Yield

| Reactant 1 | Reactant 2 | Reagent | Temperature | Time | Yield | Reference |

| Ethyl acetoacetate | Triethyl orthoformate | Acetic anhydride | 130 °C | 5 h | 80% | tandfonline.com |

Note: This table represents a specific documented procedure and yields can vary based on the precise experimental conditions.

Emerging Synthetic Approaches

In recent years, there has been a growing interest in developing more efficient, cost-effective, and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalytic systems and the application of green chemistry principles to the synthesis of this compound and related compounds.

Exploration of Novel Catalytic Systems

While the traditional synthesis often relies on the use of acetic anhydride, which can be corrosive and produce significant waste, research is ongoing to find alternative catalysts that can promote the condensation reaction more efficiently and under milder conditions.

Lewis Acid Catalysis: Lewis acids have shown promise in catalyzing condensation reactions of β-keto esters. For instance, a patent has described the use of pyridinium (B92312) acetate (B1210297) as a catalyst for the reaction of ethyl acetoacetate with triethyl orthoacetate. Another example from the same patent mentions the use of copper (II) acetate as a catalyst for a similar transformation. These catalysts can potentially offer advantages in terms of milder reaction conditions and improved selectivity.

Other Metal Catalysts: The broader field of organic synthesis has seen the successful application of various metal catalysts for C-C bond formation. While not specifically documented for the synthesis of this compound, catalysts based on metals like zinc and indium have been used in related Mannich reactions, which also involve the reaction of an enolizable carbonyl compound. mdpi.com The exploration of such catalysts could open new avenues for the synthesis of the target compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this could involve the use of alternative energy sources, greener catalysts, and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. niscpr.res.intandfonline.com The application of microwave-assisted synthesis has been reported for the preparation of β-keto esters, suggesting its potential for the synthesis of this compound. niscpr.res.in This technique can offer a more energy-efficient and faster route to the desired product.

Solvent-Free Reactions: Eliminating the use of volatile organic solvents is a key aspect of green chemistry. The development of solvent-free reaction conditions for the synthesis of this compound would be a significant step towards a more sustainable process. Research on solvent-free enzymatic synthesis of related ethyl 3-oxobutyrate derivatives has shown promising results, indicating the feasibility of such approaches.

Use of Greener Catalysts: The exploration of reusable and non-toxic catalysts is another important area of green chemistry. mdpi.com Solid acid catalysts, for example, could potentially replace corrosive liquid acids, simplifying the work-up procedure and reducing waste. While specific examples for the target compound are scarce, the general trend in organic synthesis points towards the increasing use of such green catalysts.

Reactivity and Reaction Mechanisms of Ethyl 2 Acetyl 3 Ethoxybut 2 Enoate

Electrophilic and Nucleophilic Sites: Analysis of Enol Ether, Carbonyl, and Ester Functionalities

The reactivity of ethyl 2-acetyl-3-ethoxybut-2-enoate is governed by the interplay of its constituent functional groups. The molecule possesses both electrophilic and nucleophilic centers, allowing it to react with a wide range of reagents.

The carbon-carbon double bond of the enol ether is electron-rich due to the electron-donating effect of the ethoxy group, making it susceptible to attack by electrophiles. nih.gov Conversely, the carbonyl carbons of the acetyl and ester groups are electrophilic due to the polarization of the carbon-oxygen double bonds. The acetyl group, being a ketone, is generally more reactive towards nucleophiles than the ester group.

The presence of the acetyl group also enhances the reactivity of the molecule in nucleophilic addition reactions by stabilizing the resulting enolate ion. The oxygen atoms of the carbonyl and ethoxy groups possess lone pairs of electrons and can act as nucleophiles or hydrogen bond acceptors.

Table 1: Analysis of Reactive Sites in this compound

| Functional Group | Atom/Site | Electronic Character | Potential Reactivity |

| Enol Ether (C=C) | C2 | Nucleophilic | Attack by electrophiles |

| Enol Ether (C=C) | C3 | Electrophilic (less so) | Attack by strong nucleophiles |

| Acetyl (C=O) | Carbonyl Carbon | Electrophilic | Nucleophilic addition |

| Acetyl (C=O) | Carbonyl Oxygen | Nucleophilic | Protonation, coordination to Lewis acids |

| Ester (C=O) | Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |

| Ester (C=O) | Carbonyl Oxygen | Nucleophilic | Protonation, coordination to Lewis acids |

| Ethoxy (-OCH2CH3) | Oxygen | Nucleophilic | Protonation |

Intramolecular Cyclization Pathways

The strategic positioning of electrophilic and nucleophilic centers within this compound facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are often triggered by the introduction of a reagent that modifies one of the functional groups, initiating a cascade of ring-closing steps.

For instance, derivatives of the closely related ethyl (2E)-4-bromo-3-ethoxybut-2-enoate have been shown to undergo intramolecular cyclization. In one study, the reduction of a nitro group on a phenoxy substituent attached at the 4-position led to an amine that subsequently underwent an intramolecular Michael addition to form a 1,4-benzoxazine derivative. researchgate.net This highlights the potential for the enol ether system to participate in ring-forming reactions.

While specific examples for the parent compound are less common in the literature, the general principles of intramolecular reactions of β-dicarbonyl compounds and their derivatives suggest that various cyclization pathways are plausible. For example, under specific conditions, intramolecular aldol (B89426) or Claisen-type condensations could potentially occur, although these are more common in intermolecular contexts.

Intermolecular Reactions with Nucleophiles and Electrophiles

This compound is a valuable substrate for a variety of intermolecular reactions, owing to its multiple reactive sites.

Reactions with Nucleophiles:

The electrophilic nature of the carbonyl carbons makes them prime targets for nucleophilic attack. A prominent example is the reaction with hydrazines to form pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. In this reaction, which follows the general principles of the Knorr pyrazole (B372694) synthesis, hydrazine (B178648) initially attacks one of the carbonyl groups (typically the more reactive ketone), followed by condensation and cyclization to yield the pyrazole ring. nih.gov

Similarly, reactions with other nitrogen-based nucleophiles like amines can lead to the formation of enamines or other condensation products. The ester group can also undergo nucleophilic substitution, for example, with strong nucleophiles like Grignard reagents or through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reactions with Electrophiles:

The electron-rich double bond of the enol ether is the primary site for electrophilic attack. nih.gov Halogenation, for instance, can occur at the C2 position. Protonation of the enol ether can lead to the formation of an oxonium ion, which can then react with nucleophiles.

Mechanistic Studies on Specific Transformations

Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

Mechanism of Pyrazole Formation (Knorr Synthesis Analogy):

The reaction of this compound with hydrazine likely proceeds through the following steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the more electrophilic acetyl carbonyl carbon.

Condensation: The resulting tetrahedral intermediate eliminates a molecule of water to form a hydrazone.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then attacks the ester carbonyl carbon in an intramolecular fashion.

Elimination: The subsequent elimination of an ethoxide ion from the tetrahedral intermediate leads to the formation of the stable aromatic pyrazole ring.

This reaction pathway is a classic example of how the bifunctional nature of the starting material is exploited to construct a heterocyclic system in a highly efficient manner.

Applications of Ethyl 2 Acetyl 3 Ethoxybut 2 Enoate in Complex Molecular Synthesis

A Precursor to Nitrogen-Containing Heterocycles

The reactivity of ethyl 2-acetyl-3-ethoxybut-2-enoate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole moieties are a cornerstone in medicinal chemistry, and this compound serves as a valuable synthon for their creation. The reaction of this compound with hydrazine (B178648) derivatives leads to the formation of pyrazole rings through a cyclization reaction. For instance, the reaction with hydrazine hydrate (B1144303) can yield ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com This process involves the initial reaction of the hydrazine with the ester, followed by an intramolecular cyclization to form the stable pyrazole ring. The versatility of this method allows for the synthesis of a wide range of substituted pyrazole derivatives by employing different substituted hydrazines.

Strategies for Pyrazolo[3,4-d]pyrimidine Scaffolds

Building upon the pyrazole core, this compound is instrumental in the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These scaffolds are recognized as bioisosteres of purines and have shown significant potential as inhibitors of cyclin-dependent kinases (CDKs). nih.gov The synthesis often involves a multi-step sequence, starting with the formation of a pyrazole intermediate from this compound, which is then further elaborated to construct the fused pyrimidine (B1678525) ring. These strategies are crucial for the development of novel therapeutic agents, particularly in the field of oncology. nih.gov

Functionalization and Derivatization Studies

The inherent reactivity of this compound allows for a wide range of functionalization and derivatization reactions, expanding its utility in organic synthesis.

Halogenation and Subsequent Transformations

A key derivatization of this compound is its halogenation to produce reactive intermediates. A notable example is the synthesis of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.joresearchgate.netyu.edu.jo This bromo-derivative serves as a powerful synthon for the construction of other important heterocyclic systems.

Synthesis and Utility of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate:

This bromoester has been successfully employed in the synthesis of 1,4-benzoxazines and pyrrole-2-ones. yu.edu.joyu.edu.jo The synthesis of 1,4-benzoxazines involves the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with aminophenols, leading to a cyclization reaction to form the benzoxazine (B1645224) ring system. researchgate.net Similarly, its reaction with primary amines can lead to the formation of pyrrole-2-one derivatives through a sequence of amination and cyclization steps. yu.edu.joyu.edu.jo

The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with anilines bearing electron-withdrawing groups, such as a nitro group, has been shown to yield tetramic acids. In contrast, reactions with anilines containing electron-releasing groups result in the formation of methyl tetramates. yu.edu.jo

Introduction of Diverse Functional Groups

Beyond halogenation, the structure of this compound is amenable to the introduction of a variety of other functional groups. These modifications can be used to tune the electronic properties and reactivity of the molecule, allowing for its use in a broader range of synthetic applications.

Multi-Component Reaction Strategies

This compound is a valuable component in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. These reactions are prized for their atom economy and operational simplicity.

For example, ethyl acetoacetate (B1235776), a related compound, is a key reactant in the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, highlighting the potential of β-keto esters in such transformations. researchgate.net Similarly, this compound can participate in MCRs to generate highly functionalized and structurally diverse molecules. One such example is its use in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones through a five-component reaction involving hydrazine hydrate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net

Advanced Analytical and Computational Investigations

Spectroscopic Methodologies for Structural Elucidation of Reaction Products and Intermediates

The definitive identification of Ethyl 2-acetyl-3-ethoxybut-2-enoate and related intermediates in synthesis studies relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure, functional groups, and connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The conjugated system in this compound gives rise to characteristic absorption bands. Key expected peaks include strong absorptions for the two carbonyl (C=O) groups of the ester and ketone, typically found in the 1650-1750 cm⁻¹ region. The carbon-carbon double bond (C=C) of the enol ether system will also show a characteristic absorption, and strong bands corresponding to C-O stretching of the ester and ether linkages are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons of the two ethyl groups (the ester and the ethoxy group), each appearing as a quartet and a triplet. Additionally, two singlets would be expected for the methyl protons of the acetyl group and the methyl group attached to the double bond. The precise chemical shifts of these signals are crucial for confirming the structure.

¹³C-NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the two carbonyl carbons (ester and ketone), the two olefinic carbons of the C=C double bond, and the various methyl and methylene (B1212753) carbons of the ethyl and acetyl groups. spectrabase.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. magritek.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₀H₁₆O₄). rsc.org The mass spectrum would show a molecular ion peak [M]⁺, and various fragment ions resulting from the cleavage of ester, ether, and acetyl groups, which helps in piecing together the molecular structure. Predicted collision cross-section values can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu

| Technique | Observed Feature | Expected Chemical Shift / Frequency / m/z | Structural Interpretation |

|---|---|---|---|

| IR Spectroscopy | C=O Stretching (Ester & Ketone) | ~1650-1750 cm⁻¹ | Presence of two carbonyl functional groups. |

| IR Spectroscopy | C=C Stretching | ~1600-1650 cm⁻¹ | Presence of an alkene double bond. |

| IR Spectroscopy | C-O Stretching | ~1050-1300 cm⁻¹ | Presence of ester and ether linkages. |

| ¹H-NMR | -OCH₂CH₃ (Ethyl Ester) | Quartet (~4.1-4.3 ppm), Triplet (~1.2-1.4 ppm) | Confirms the ethyl ester group. |

| ¹H-NMR | -OCH₂CH₃ (Ethoxy) | Quartet (~3.9-4.2 ppm), Triplet (~1.3-1.5 ppm) | Confirms the ethoxy group. |

| ¹H-NMR | -C(O)CH₃ (Acetyl) | Singlet (~2.2-2.5 ppm) | Confirms the acetyl methyl group. |

| ¹³C-NMR | C=O (Ester & Ketone) | ~165-200 ppm | Confirms two carbonyl carbons. |

| ¹³C-NMR | C=C (Olefinic) | ~100-160 ppm | Confirms two sp² hybridized carbons of the double bond. |

| Mass Spectrometry (ESI) | [M+H]⁺ | Predicted m/z 201.1121 | Corresponds to the protonated molecular ion. uni.lu |

| Mass Spectrometry (ESI) | [M+Na]⁺ | Predicted m/z 223.0941 | Corresponds to the sodium adduct of the molecule. uni.lu |

Computational Chemistry for Reaction Pathway Prediction and Electronic Structure Analysis

Computational chemistry serves as a powerful predictive tool in understanding the reactivity and properties of this compound. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms and electronic characteristics that are not easily accessible through experimental means alone.

Reaction Pathway Prediction: Theoretical calculations can be employed to model the potential energy surface of reactions involving this compound, both in its synthesis and its subsequent transformations. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and determine the kinetic and thermodynamic feasibility of a given transformation. nih.gov For instance, in reactions such as cycloadditions or nucleophilic additions to the activated double bond, computational models can elucidate the step-by-step mechanism, identify key intermediates, and predict the stereochemical outcome of the reaction. nih.gov This predictive capability is crucial for optimizing reaction conditions and designing novel synthetic routes.

Electronic Structure Analysis: Analysis of the molecule's electronic structure provides fundamental insights into its reactivity. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. For this compound, the electron-withdrawing nature of the acetyl and ester groups significantly influences the electronic character of the C=C double bond, making it electron-deficient and thus susceptible to nucleophilic attack. Computational analysis can quantify this effect, pinpointing the most electrophilic sites within the molecule and predicting its behavior in polar reactions.

| Computational Method | Application | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction intermediates. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculation of UV-Vis absorption spectra, prediction of electronic transitions. |

| Molecular Electron Density Theory (MEDT) | Reactivity Analysis | Analysis of global and local reactivity indices, prediction of regioselectivity. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Charge distribution, donor-acceptor interactions, bond character. |

Conformational Analysis and Isomerism of this compound

The stereochemical and conformational properties of this compound are critical to its reactivity and physical characteristics. These aspects are defined by the arrangement of its atoms in three-dimensional space.

Isomerism: The primary form of isomerism in this compound is geometric, or E/Z isomerism, arising from the substituted carbon-carbon double bond. The relative orientation of the substituents—specifically the acetyl group and the ethyl ester group—determines the isomer.

(E)-isomer: The acetyl group and the ethyl ester group are on opposite sides of the double bond. This configuration is generally expected to be the more thermodynamically stable isomer due to reduced steric hindrance between the bulky groups. The IUPAC name for this isomer is ethyl (E)-2-acetyl-3-ethoxybut-2-enoate. uni.lu

(Z)-isomer: The acetyl group and the ethyl ester group are on the same side of the double bond, leading to increased potential for steric repulsion, which typically renders this isomer less stable.

| Aspect | Description | Key Features |

|---|---|---|

| Geometric Isomerism | E/Z isomerism about the C=C double bond. | The (E)-isomer is predicted to be more stable due to lower steric hindrance. uni.lu |

| Conformational Isomerism | Rotation around C-C and C-O single bonds. | Preference for planar conformations in the conjugated system. |

| Carbonyl Orientation | s-cis vs. s-trans conformation relative to the C=C bond. | An extended, s-trans conformation is favored to minimize steric repulsion. nih.govnih.gov |

| Overall Molecular Shape | Extended and relatively planar. | Torsion angles associated with the main chain are typically close to trans. nih.govresearchgate.net |

Future Prospects and Research Horizons for Ethyl 2 Acetyl 3 Ethoxybut 2 Enoate Chemistry

Development of Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While general methods for asymmetric synthesis are well-established, their application to specific substrates like ethyl 2-acetyl-3-ethoxybut-2-enoate remains a fertile ground for investigation. york.ac.uk

Future research will likely focus on the development of catalytic enantioselective and diastereoselective transformations. The presence of multiple reactive sites on the molecule—the α,β-unsaturated system, the acetyl group, and the ethoxy group—offers several handles for chiral catalysts to direct stereoselective reactions.

Key Research Directions:

Asymmetric Michael Additions: The electron-deficient β-carbon is a prime target for asymmetric Michael additions. The development of chiral organocatalysts or metal complexes could enable the enantioselective addition of various nucleophiles, leading to the synthesis of a wide range of chiral compounds. For instance, the organocatalytic addition of aldehydes or ketones could generate complex acyclic structures with multiple stereocenters. researchgate.net

Catalytic Asymmetric Cycloadditions: The double bond in the butenoate backbone is a potential dienophile or dipolarophile in asymmetric cycloaddition reactions. Chiral Lewis acids or organocatalysts could be employed to control the facial selectivity of [4+2], [3+2], or other cycloaddition reactions, providing access to complex cyclic and heterocyclic scaffolds with high enantiopurity.

Diastereoselective Reactions: For reactions that generate a second stereocenter, controlling the diastereoselectivity will be crucial. The existing stereochemistry of the starting material (the E-configuration of the double bond) can influence the stereochemical outcome of subsequent reactions. Future studies will likely investigate substrate-controlled and reagent-controlled diastereoselective transformations.

Integration into Catalysis and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. This compound has the potential to be a valuable substrate in the development of sustainable and catalytic synthetic processes.

Potential Applications in Sustainable Chemistry:

Multicomponent Reactions (MCRs): The diverse functionality of this compound makes it an ideal candidate for MCRs. These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. For example, it could participate in MCRs to generate highly substituted pyran or pyridine (B92270) derivatives. scielo.org.mx

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity and environmental compatibility. Future research could explore the use of enzymes, such as esterases for selective hydrolysis or reductases for stereoselective reduction of the ketone or ester functionalities.

Catalyst Development: Derivatives of this compound could themselves serve as ligands for transition metal catalysts. The presence of oxygen and potentially other heteroatoms could allow for the formation of stable metal complexes with applications in various catalytic transformations.

Exploration of Novel Synthetic Targets and Reaction Classes

The rich chemical functionality of this compound opens the door to the synthesis of a wide array of novel and potentially bioactive molecules. Its ability to act as both an electrophile and a nucleophile (after deprotonation) makes it a versatile synthon.

Potential Synthetic Targets and Reaction Classes:

Heterocyclic Synthesis: The compound is a promising precursor for the synthesis of various heterocycles. For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines. A related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been used to synthesize 1,4-benzoxazines and pyrrole-2-ones, suggesting similar potential for the title compound. researchgate.netyu.edu.jo

Tandem and Cascade Reactions: The multiple reactive sites could be exploited in tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

Spirocyclic Compounds: The development of methodologies to construct spirocyclic frameworks is of great interest in medicinal chemistry. This compound could serve as a starting material for the synthesis of novel spirocyclic compounds through sequential reactions involving its various functional groups.

Advanced Materials Science Applications

The unique electronic and structural features of this compound and its derivatives suggest potential applications in the field of materials science.

Potential Materials Science Applications:

Functional Polymers: The vinyl group in the butenoate backbone could be utilized in polymerization reactions to create functional polymers. The ester and acetyl groups could be further modified post-polymerization to tune the properties of the resulting material. For example, hydrolysis of the ester groups could lead to the formation of stimuli-responsive hydrogels. rsc.orgshareok.orgnih.govualberta.ca

Functional Coatings: The ability of this molecule to participate in various chemical reactions could be harnessed to develop functional coatings. For example, it could be incorporated into polymer networks to create coatings with specific adhesive or reactive properties.

Organic Electronics: While speculative, the conjugated system in this compound could be extended through further chemical modifications to create molecules with interesting electronic properties, potentially finding use in organic electronics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-acetyl-3-ethoxybut-2-enoate to improve yield and purity?

- Methodology : Use a two-step approach:

Claisen-Schmidt Condensation : React ethyl acetoacetate with an ethoxy-substituted aldehyde under basic conditions (e.g., NaOH or NaOEt) to form the α,β-unsaturated ketone intermediate.

Esterification : Protect the ketone group via acetyl chloride or anhydride in anhydrous solvent (e.g., THF) to form the final product.

Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Key Parameters : Control temperature (0–5°C for condensation; room temperature for esterification), stoichiometry (1:1.2 aldehyde:ethyl acetoacetate), and pH (basic for condensation, neutral for esterification).

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Identify α,β-unsaturated protons (δ 5.8–7.0 ppm as doublets) and acetyl/ethoxy groups (δ 1.2–1.4 ppm for ethoxy CH3; δ 2.1–2.3 ppm for acetyl CH3).

- 13C NMR : Confirm carbonyl carbons (δ 165–175 ppm for ester; δ 200–210 ppm for acetyl ketone).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Experimental Design :

Substituent Screening : Vary dienes (e.g., electron-rich vs. electron-deficient) to assess reaction rates and regioselectivity.

Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress under varying temperatures (25–80°C).

Computational Modeling : Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition-state geometries.

- Contradiction Resolution : If experimental yields conflict with computational predictions, re-evaluate solvent effects (polar aprotic vs. nonpolar) or diene conformational flexibility .

Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?

- Methodology :

Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Apply ORTEP-3 for visualizing hydrogen-bonding networks (e.g., C=O···H interactions) .

Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to identify polymorphic impurities.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and correlate with thermal stability (DSC/TGA) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Workflow :

Docking Studies : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

QSAR Modeling : Derive regression models using descriptors like logP, molar refractivity, and H-bond acceptor count. Validate with leave-one-out cross-validation.

- Validation : Compare in silico results with in vitro assays (e.g., MIC for antimicrobial activity). Address discrepancies by revisiting force field parameters or solvation models .

Data Analysis and Reproducibility

Q. What statistical methods ensure reproducibility in kinetic studies of this compound hydrolysis?

- Approach :

Replicate Experiments : Perform triplicate runs under controlled pH (4–10) and temperature (25–50°C).

Non-linear Regression : Fit data to pseudo-first-order kinetics using software like OriginLab or Python’s SciPy.

Report 95% confidence intervals for rate constants (k).

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Use ANOVA to compare batch-to-batch variability .

Q. How do solvent polarity and hydrogen-bonding propensity affect the tautomeric equilibrium of this compound?

- Experimental Design :

UV-Vis Titration : Monitor enol-keto tautomerism in solvents (e.g., DMSO, chloroform, water).

NMR Titration : Track chemical shift changes in deuterated solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.